2-FURANACRYLIC ACID PROPYL ESTER
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Overview
Description
It is a colorless to pale yellow liquid with a light strawberry or pear-like aroma . This compound is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANACRYLIC ACID PROPYL ESTER typically involves the esterification of 3-(2-furanyl)-2-propenoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-FURANACRYLIC ACID PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(2-Furanyl)-2-propenoic acid.
Reduction: 3-(2-Furanyl)-2-propenol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2-FURANACRYLIC ACID PROPYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-FURANACRYLIC ACID PROPYL ESTER involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2-furanyl)-2-propenoic acid, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(2-furanyl)-, methyl ester: Similar structure but with a methyl group instead of a propyl group.
2-Propenoic acid, 3-(2-furanyl)-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
2-Propenoic acid, 3-(2-furanyl)-, butyl ester: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-FURANACRYLIC ACID PROPYL ESTER is unique due to its specific ester group, which imparts distinct physical and chemical properties. The propyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in flavoring and research.
Properties
CAS No. |
623-22-3 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
InChI Key |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=CC=CO1 |
SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
density |
1.071-1.077 (20°) |
623-22-3 | |
physical_description |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
Pictograms |
Irritant |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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